

FIIN-2: A Technical Guide on Off-Target Effects on EGFR and SRC

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For Researchers, Scientists, and Drug Development Professionals

Abstract

FIIN-2 is a next-generation, irreversible covalent inhibitor developed to target fibroblast growth factor receptors (FGFRs), particularly mutants that confer resistance to first-generation inhibitors.[1][2][3] While designed for potency against the FGFR family, a comprehensive understanding of its kinome-wide selectivity is crucial for preclinical and clinical development. This technical guide provides an in-depth analysis of the off-target effects of **FIIN-2** on two significant receptor tyrosine kinases: Epidermal Growth Factor Receptor (EGFR) and the non-receptor tyrosine kinase Proto-oncogene tyrosine-protein kinase Src (SRC). This document summarizes quantitative inhibitory data, details relevant experimental protocols for assessing off-target activity, and visualizes the associated signaling pathways.

Introduction to FIIN-2

FIIN-2 is a covalent pan-FGFR inhibitor that targets a cysteine residue within the P-loop of the FGFR kinase domain.[1][4] This irreversible binding mechanism provides high potency and prolonged target inhibition.[5] It was developed to overcome resistance to earlier FGFR inhibitors, such as that caused by gatekeeper mutations.[1][3] FIIN-2 has demonstrated potent activity against wild-type FGFRs 1-4 and key resistance mutants.[1][6][7] However, like many kinase inhibitors, its selectivity is not absolute. Kinome-wide screening has revealed off-target activity against other kinases, including EGFR and members of the SRC family, which has important implications for its therapeutic application and potential side-effect profile.[8]



Quantitative Analysis of Off-Target Inhibition

The inhibitory activity of **FIIN-2** against its intended targets (FGFRs) and key off-targets (EGFR, SRC) has been quantified using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are standard metrics used to evaluate the potency of an inhibitor.

Target Kinase	Assay Type	Inhibitory Concentration (IC50 / EC50)	Reference
Primary Targets			
FGFR1	Biochemical (IC50)	3.1 nM	[1][2][6]
FGFR2	Biochemical (IC50)	4.3 nM	[1][2][6]
FGFR3	Biochemical (IC50)	27 nM	[1][2][6]
FGFR4	Biochemical (IC50)	45 nM	[1][2][6]
FGFR2 (V564M Mutant)	Cell-based (EC50)	58 nM	[2]
Off-Targets			
EGFR	Biochemical (IC50)	204 nM	[1][2][6]
EGFR (vIII Fusion)	Cell-based (EC50)	506 nM	[1]
SRC	Chemoproteomics	Identified as a target	[8]

Table 1: Summary of **FIIN-2** Inhibitory Activity. Data compiled from biochemical (enzyme) and cell-based proliferation assays. Lower values indicate higher potency.

The data clearly show that while **FIIN-2** is highly potent against the FGFR family, it exhibits moderate inhibitory activity against EGFR, with an IC50 value of 204 nM.[1][2][6] Its potency against EGFR is significantly lower than against its primary FGFR targets. Chemoproteomic studies have also confirmed SRC as a direct target of **FIIN-2**, though specific IC50 values from primary literature are less commonly reported.[8]

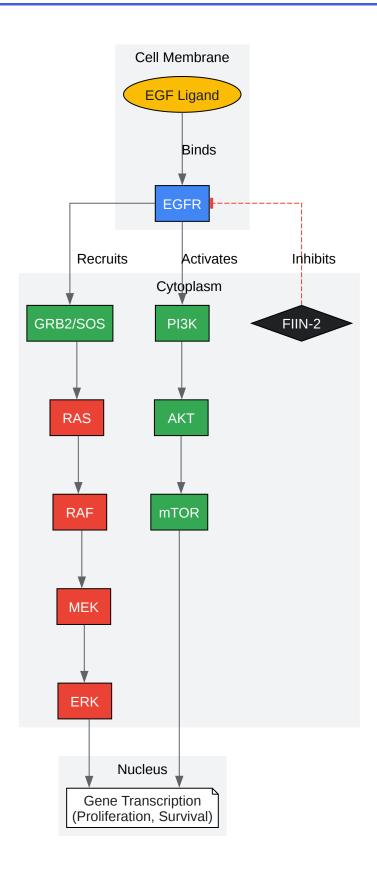


Signaling Pathway Context

Understanding the signaling pathways of EGFR and SRC is essential to predict the potential biological consequences of off-target inhibition by **FIIN-2**.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates multiple downstream signaling cascades. These pathways are critical for regulating cell proliferation, survival, and differentiation.[9][10][11] Key downstream pathways include the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[12][13]



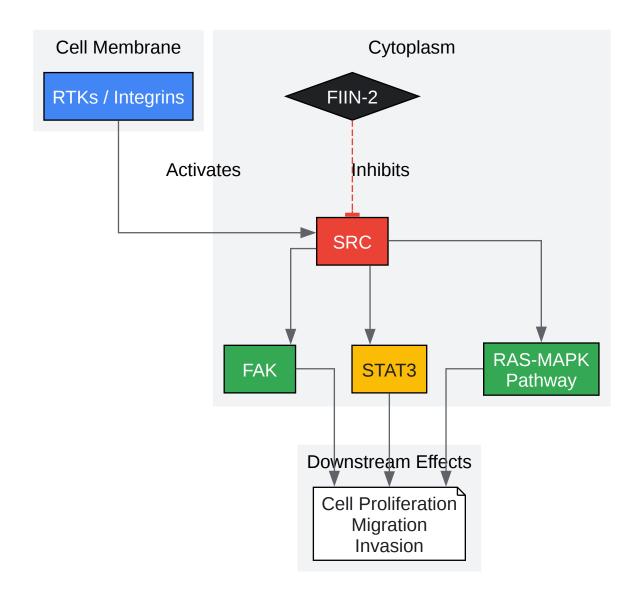


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Simplified EGFR signaling cascade and point of inhibition by FIIN-2.



Src is a non-receptor tyrosine kinase that acts as a crucial signaling node downstream of various receptors, including RTKs and integrins.[14] It plays a pivotal role in regulating cell adhesion, migration, invasion, and proliferation.[14][15] Src activation can be initiated by RTKs like EGFR and, in turn, can also phosphorylate and modulate the activity of other signaling proteins.



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Overview of SRC signaling and its inhibition by FIIN-2.

Experimental Protocols for Off-Target Analysis

Foundational & Exploratory





Assessing the selectivity of a kinase inhibitor like **FIIN-2** requires a multi-faceted approach, combining in vitro biochemical assays with cell-based and proteomic methods.

This protocol outlines a general method for determining the IC50 of an inhibitor against a purified kinase. Radiometric or luminescence-based (e.g., ADP-Glo™) formats are common. [16]

Objective: To quantify the concentration of **FIIN-2** required to inhibit 50% of the enzymatic activity of EGFR or SRC.

Materials:

- Purified recombinant EGFR or SRC kinase.
- Specific peptide substrate for the kinase.
- FIIN-2 stock solution (e.g., 10 mM in DMSO).
- Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).
- ATP solution (at or near the Km for the kinase).
- [y-³³P]ATP (for radiometric assay) or ADP-Glo[™] reagents (for luminescence assay).
- 384-well plates.
- Phosphocellulose filter plates and scintillation counter (for radiometric assay) or a luminometer.

Procedure:

- Prepare Inhibitor Dilutions: Create a serial dilution series of FIIN-2 (e.g., 10-point, 3-fold dilutions starting from 100 μM).
- Plate Setup: Add kinase reaction buffer, the specific kinase, and the diluted FIIN-2 (or DMSO as a vehicle control) to the wells of a 384-well plate.



- Inhibitor Binding: Incubate for 15-20 minutes at room temperature to allow the inhibitor to bind to the kinase.
- Initiate Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP (spiked with [y-33P]ATP for the radiometric method).
- Reaction Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
- Stop Reaction & Detect:
 - Radiometric: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
 - Luminescence: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ kinase assay system according to the manufacturer's protocol.
- Data Analysis: Calculate the percentage of inhibition for each FIIN-2 concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Chemical proteomics provides an unbiased method to identify the direct protein targets of a drug in a complex biological sample, such as a cell lysate.[17]

Objective: To identify the full spectrum of kinase targets (including SRC) that **FIIN-2** binds to within a cellular proteome.

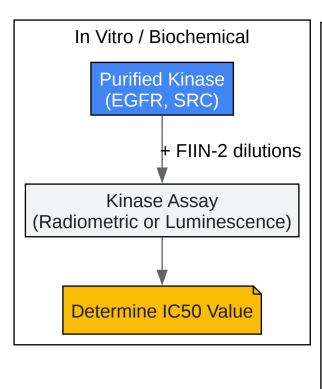
Procedure Overview:

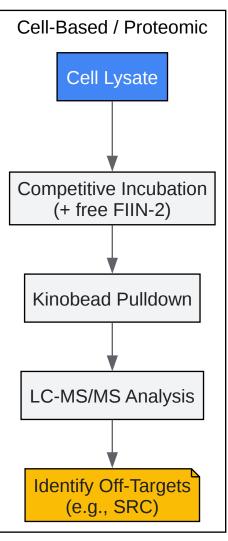
- Lysate Preparation: Prepare a native protein extract from a relevant cell line (e.g., a cancer cell line expressing EGFR and SRC).
- Competitive Binding: Incubate separate aliquots of the cell lysate with increasing concentrations of free FIIN-2 or a DMSO control.
- Kinobead Incubation: Add "kinobeads" (an affinity resin containing immobilized, broadspectrum kinase inhibitors) to the lysates.[17] These beads will capture kinases that are not



already bound by FIIN-2.

- Enrichment: Wash the beads extensively to remove non-specifically bound proteins.
- Elution and Digestion: Elute the bound kinases and digest them into peptides using trypsin.
- LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatographytandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.
- Data Analysis: Proteins whose binding to the kinobeads is reduced in a dose-dependent manner by FIIN-2 are identified as specific targets. This allows for the discovery of both expected (FGFR) and unexpected (EGFR, SRC) off-targets.





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